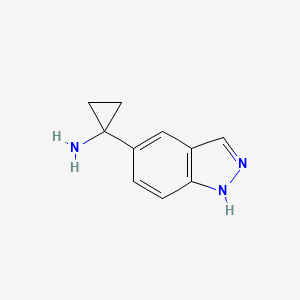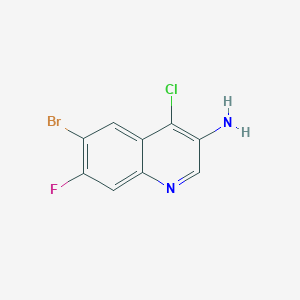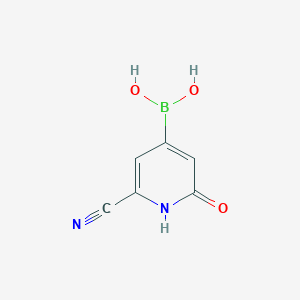
4-Chloro-3-(chloromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a chloromethyl group at the 3-position. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-3-(chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4-chlorotoluene followed by a reaction with cyanide. The general reaction scheme is as follows:
Chlorination of 4-chlorotoluene: 4-chlorotoluene is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce a chloromethyl group at the 3-position.
Cyanation: The resulting 4-chloro-3-(chloromethyl)toluene is then reacted with a cyanide source, such as sodium cyanide (NaCN), to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and cyanation processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of specific catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(chloromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are applied.
Major Products
Substitution: Formation of derivatives like 4-chloro-3-(aminomethyl)benzonitrile.
Oxidation: Formation of 4-chloro-3-(chloromethyl)benzoic acid.
Reduction: Formation of 4-chloro-3-(methylamino)benzonitrile.
Hydrolysis: Formation of 4-chloro-3-(chloromethyl)benzoic acid or amides.
Aplicaciones Científicas De Investigación
4-Chloro-3-(chloromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-(chloromethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-Chloro-3-(chloromethyl)benzonitrile can be compared with other similar compounds, such as:
4-Chlorobenzonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Chlorobenzonitrile: Has the chlorine atom at the 3-position, resulting in different reactivity and applications.
4-Chloro-3-(methyl)benzonitrile: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H5Cl2N |
|---|---|
Peso molecular |
186.03 g/mol |
Nombre IUPAC |
4-chloro-3-(chloromethyl)benzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 |
Clave InChI |
CREACCOLYOSLEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



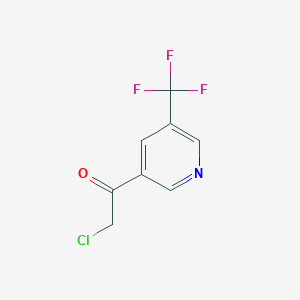
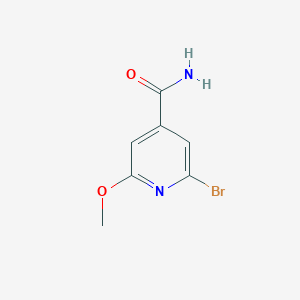
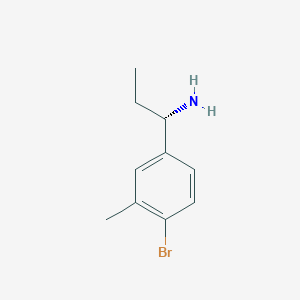
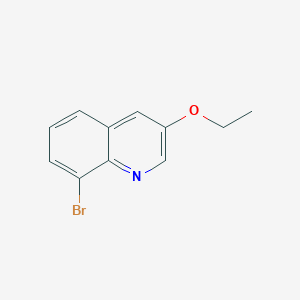
![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)
![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)
